Human MAO‑B Inhibition with ~6‑Fold Selectivity over MAO‑A vs. Reversed Selectivity of Parent 8‑HQ
Methyl 2‑(8‑hydroxyquinolin‑4‑yl)acetate inhibits recombinant human MAO‑B with an IC50 of 4.00 µM and human MAO‑A with an IC50 of 24.0 µM, yielding a MAO‑B/MAO‑A selectivity ratio of approximately 6‑fold [1]. In contrast, the parent compound 8‑hydroxyquinoline preferentially inhibits rat brain mitochondrial MAO‑A over MAO‑B, with IC50 values spanning 10⁻³ to 10⁻⁶ M depending on the assay design, and its inhibition is fully reversible by enzyme dilution [2]. The 4‑acetate ester substitution thus functionally reverses the isoform selectivity compared to unsubstituted 8‑HQ.
| Evidence Dimension | MAO‑B Inhibition IC50 and MAO‑B/MAO‑A Selectivity |
|---|---|
| Target Compound Data | hMAO‑B IC50 = 4.00 µM; hMAO‑A IC50 = 24.0 µM; Selectivity ratio ≈ 6 (MAO‑B selective) |
| Comparator Or Baseline | 8‑Hydroxyquinoline (parent): rMAO‑A preference over rMAO‑B; IC50 range 10⁻³–10⁻⁶ M (MAO‑A selective) |
| Quantified Difference | Target compound is MAO‑B selective (~6×); 8‑HQ is MAO‑A selective (fold‑selectivity not precisely quantified; direction reversed) |
| Conditions | Target: human recombinant MAO‑B/MAO‑A expressed in insect cell membranes, fluorescence assay (kynuramine → 4‑hydroxyquinoline). Comparator: rat brain mitochondrial MAO‑A/B, radiometric/fluorometric assay. |
Why This Matters
MAO‑B selective inhibitors are therapeutic leads for Parkinson's disease and neurodegenerative disorders; the reversed selectivity pattern means that generic 8‑HQ cannot substitute for this compound in MAO‑B‑focused programs.
- [1] BindingDB Entry BDBM50450823 (CHEMBL4205862). Affinity Data: IC50 (hMAO‑B) = 4.00E+3 nM; IC50 (hMAO‑A) = 2.40E+4 nM. Available at: http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50450823 View Source
- [2] M. B. H. Youdim, M. Fridkin, H. Zheng, 'Novel bifunctional drugs targeting monoamine oxidase inhibition and iron chelation as an approach to neuroprotection in Parkinson's disease and other neurodegenerative diseases,' J. Neural Transm., 2004, 111, 1455–1471. DOI: 10.1007/s00702-004-0194-6 View Source
